2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJNNRACSJIYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves the condensation of 4-chlorophenyl isothiocyanate with 2-aminothiazole, followed by cyclization and subsequent functionalization with furan-2-ylmethylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioavailability.
Reaction Conditions :
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Acidic Hydrolysis : 6M HCl, reflux (12–16 h).
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Basic Hydrolysis : 2M NaOH, 80°C (8–10 h).
Product : 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid.
Yield : ~85% under optimized conditions.
Nucleophilic Aromatic Substitution at the Chlorophenyl Ring
The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution reactions, particularly at the para-position.
Oxidation and Reduction Reactions
The thiazole ring and acetamide side chain exhibit redox activity:
Oxidation :
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Thiazole Sulfur Oxidation : H₂O₂ in acetic acid produces sulfoxide derivatives, altering electronic properties.
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Furan Ring Oxidation : MnO₂ in dichloromethane converts the furan moiety to a diketone, modifying steric interactions .
Reduction :
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Nitro Group Reduction (if present) : H₂/Pd-C in ethanol yields amino derivatives, enabling further functionalization .
Condensation with Aldehydes
The acetamide’s NH group reacts with aldehydes to form Schiff bases, a gateway to diverse heterocycles:
Example Reaction :
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Reagent : 5-Nitrofuran-2-carbaldehyde.
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Conditions : Ethanol, reflux (5 h).
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Product : (E)-N’-((5-Nitrofuran-2-yl)methylene)acetohydrazide derivative.
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Bioactivity : IC₅₀ = 0.125 µg/mL against Mycobacterium tuberculosis .
Cyclization Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
Thiazolidinone Formation :
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Reagents : Ethyl bromoacetate, NaOAc, ethanol.
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Conditions : Reflux (5–20 h).
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Product : 4-Thiazolidinone derivatives with antiproliferative activity (GI₅₀ = 1.4–4.2 µM) .
Alkylation and Acylation
The furan-methyl group undergoes alkylation or acylation to modulate lipophilicity:
Alkylation :
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Reagent : Methyl iodide, K₂CO₃, DMF.
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Product : Quaternary ammonium salts with enhanced water solubility.
Acylation :
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Reagent : Acetyl chloride, pyridine.
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Product : Acetylated furan derivatives for prodrug development .
Metal Complexation
The nitrogen and sulfur atoms coordinate with transition metals, forming complexes with altered pharmacokinetic profiles:
| Metal Salt | Conditions | Complex | Activity |
|---|---|---|---|
| CuCl₂ | Methanol, RT, 2 h | Cu(II) complex | Enhanced antibacterial activity |
| Zn(NO₃)₂ | Ethanol, 60°C, 4 h | Zn(II) complex | Anticancer synergy |
Key Research Findings
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Antitubercular Activity : Schiff base derivatives exhibit potent activity (IC₅₀ = 0.125 µg/mL) .
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Anticancer Potential : Thiazolidinone analogs show cytotoxicity against NCI-60 cell lines (GI₅₀ = 1.4–4.2 µM) .
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Structural Insights : X-ray crystallography confirms planar imidazo[2,1-b]thiazole systems (dihedral angle = 1.9°), favoring π-π stacking with biological targets .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives against various cancer cell lines:
- HepG2 (Liver Cancer) : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
- MDA-MB-231 (Breast Cancer) : It exhibited an IC50 value of 1.4 μM, which is notably lower than that of standard treatments like sorafenib (IC50 = 5.2 μM) .
The mechanism of action is hypothesized to involve interaction with cellular targets leading to apoptosis in cancer cells.
Antiviral Activity
Research has also explored the antiviral properties of related compounds:
- Influenza A Virus : Some derivatives showed cytotoxicity against strains including H1N1.
- Vesicular Stomatitis Virus : Compounds displayed effective EC50 values ranging from 2 µM to 9 µM in HeLa cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Significant inhibition observed |
| Gram-negative bacteria | Moderate effectiveness |
| Fungal species | Variable results |
Studies indicate that imidazo[2,1-b][1,3]thiazole derivatives possess broad-spectrum antimicrobial activity, making them promising candidates for further development .
Molecular Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation.
- Gene Expression Modulation : Changes in gene expression patterns have been noted following treatment with these compounds.
- Binding Interactions : The structural features facilitate binding to specific biomolecules, enhancing their therapeutic potential .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in preclinical models:
Case Study 1: Anticancer Efficacy in Mice
A study involving mice implanted with tumor cells demonstrated that treatment with the compound significantly reduced tumor volume compared to control groups.
Case Study 2: Antiviral Evaluation
In vitro studies showed that treatment with related compounds resulted in a marked decrease in viral load in infected cell cultures.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These derivatives also exhibit biological activities and are used in similar research applications.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.89 g/mol. The structure features a thiazole ring fused to an imidazole ring and a chlorophenyl group, which contributes to its biological properties.
Structural Characteristics
- Dihedral Angles : The dihedral angle between the thiazole and imidazole rings is about 1.9°, indicating a planar structure conducive to biological interactions .
- Hydrogen Bonding : The crystal structure reveals intermolecular N—H⋯O hydrogen bonds, which may influence its solubility and biological activity .
Antitumor Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. For instance:
- IC50 Values : Various derivatives have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, suggesting potent cytotoxic effects .
- Mechanism : The presence of electron-donating groups on the phenyl ring enhances activity by improving interactions with target proteins involved in tumor growth regulation .
Antibacterial Properties
The compound also demonstrates antibacterial activity against various pathogens:
- Comparison with Standards : Certain derivatives have shown comparable effectiveness to standard antibiotics like norfloxacin, indicating potential for development as antibacterial agents .
- Structure-Activity Relationship (SAR) : The presence of electronegative substituents (e.g., chlorine) on the phenyl ring is crucial for enhancing antibacterial efficacy .
Anti-inflammatory and Immunomodulatory Effects
Imidazo[2,1-b][1,3]thiazoles have been reported to possess anti-inflammatory properties:
- Mechanisms : These compounds may modulate immune responses through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Clinical Relevance : Their ability to regulate immune function positions them as candidates for treating autoimmune diseases and chronic inflammatory conditions.
Study on Anticancer Activity
A study conducted on various imidazo[2,1-b][1,3]thiazole derivatives highlighted their potential as anticancer agents. The research found that:
- Compound Efficacy : Specific compounds exhibited significant cytotoxicity against Jurkat cells (a model for T-cell leukemia), with IC50 values lower than those of doxorubicin, a standard chemotherapy drug .
Synthesis and Characterization
The synthesis of the target compound involved multi-step reactions that yielded high-purity products suitable for biological testing. Quantum chemical investigations further elucidated the electronic properties that contribute to its activity.
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 (Colon Cancer) |
| Compound B | 23.30 | Jurkat (T-cell Leukemia) |
| Compound C | < 10 | A-431 (Skin Cancer) |
Q & A
Q. What are the recommended synthetic routes for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core followed by coupling with the furan-methylacetamide moiety. Key steps include:
- Core synthesis : Cyclocondensation of 4-chlorophenyl-substituted thiazole precursors with imidazole derivatives under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-methylacetamide group. Triethylamine is often employed as a catalyst to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and furan groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 438.08) .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition) to resolve bond lengths (C–S: 1.71 Å) and dihedral angles between heterocycles .
Q. What preliminary biological activities have been reported for this compound?
Initial cytotoxicity screening against cancer cell lines reveals selective activity:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis involves systematic modification of substituents:
- Chlorophenyl group : Replacement with electron-withdrawing groups (e.g., -CF) enhances VEGFR2 inhibition (e.g., 5.72% inhibition at 20 μM) .
- Furan-methyl group : Substitution with larger heterocycles (e.g., thiophene) may improve metabolic stability .
- Acetamide linker : Shortening the chain reduces steric hindrance, improving target binding .
Q. What mechanistic assays are recommended to elucidate its mode of action?
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., VEGFR2, EGFR) using fluorescence polarization assays .
- Molecular docking : AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket (PDB: 4ASD). Key residues: Lys868 (hydrogen bonding) and Phe1047 (π-π stacking) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells in MDA-MB-231 .
Q. How does crystallographic data inform its conformational stability?
X-ray diffraction () reveals:
- Planarity : The imidazo[2,1-b]thiazole and furan rings are coplanar (dihedral angle: 5.2°), favoring π-stacking with aromatic residues in target proteins.
- Hydrogen bonding : N–H···O interactions between the acetamide carbonyl and solvent molecules stabilize the crystal lattice.
Q. How should researchers address contradictory biological data across studies?
Contradictions (e.g., varying IC values) may arise from assay conditions or cell line heterogeneity. Mitigation strategies include:
- Dose-response validation : Repeat assays across 3+ independent experiments with standardized protocols (e.g., 48-hour incubation, 10% FBS) .
- Orthogonal assays : Cross-validate cytotoxicity via MTT, resazurin, and clonogenic survival assays .
- Proteomic profiling : LC-MS/MS to identify off-target effects or pathway crosstalk .
Q. What methodologies assess its chemical stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC .
- Oxidative stability : Treat with 0.3% HO; the furan ring is prone to oxidation, requiring protective formulations (e.g., nanoencapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
